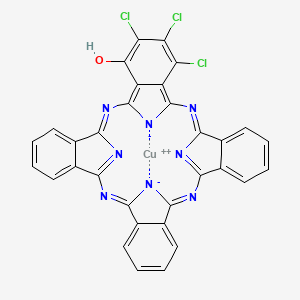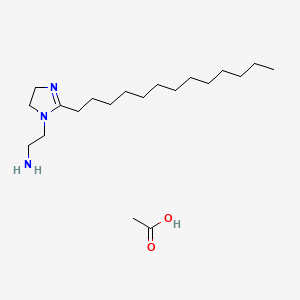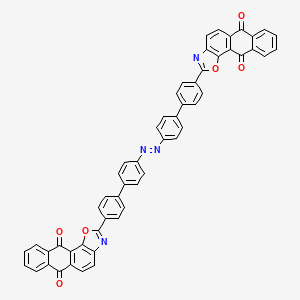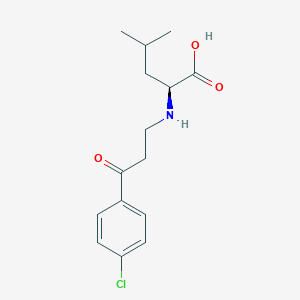
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chlorophenyl group, a ketone functional group, and an L-leucine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and L-leucine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone to form 4-chlorophenyl-3-oxopropanal.
Coupling Reaction: The intermediate is then coupled with L-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(3-(4-Chlorophenyl)-3-carboxypropyl)-L-leucine.
Reduction: Formation of N-(3-(4-Chlorophenyl)-3-hydroxypropyl)-L-leucine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-L-leucine: Lacks the ketone group, resulting in different chemical reactivity and biological activity.
N-(3-(4-Bromophenyl)-3-oxopropyl)-L-leucine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and potency.
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-valine: Similar structure but with valine instead of leucine, which can influence its biological activity.
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is unique due to the presence of both the chlorophenyl and ketone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
92515-03-2 |
|---|---|
Formule moléculaire |
C15H20ClNO3 |
Poids moléculaire |
297.78 g/mol |
Nom IUPAC |
(2S)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)9-13(15(19)20)17-8-7-14(18)11-3-5-12(16)6-4-11/h3-6,10,13,17H,7-9H2,1-2H3,(H,19,20)/t13-/m0/s1 |
Clé InChI |
NIFUGRVUMJMYIH-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


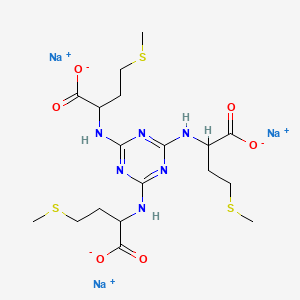

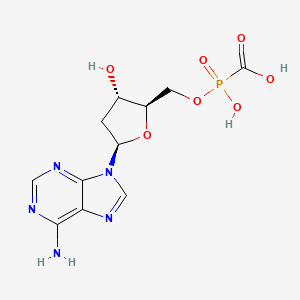
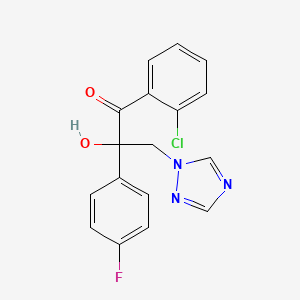
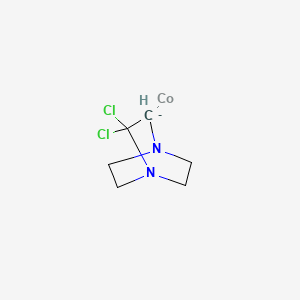





![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
